Benfosformin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benfosformin involves the reaction of biguanide with phosphorylating agents under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benfosformin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction may yield dephosphorylated products.
Scientific Research Applications
Benfosformin has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in managing hyperglycemia and related conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Benfosformin exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and an increase in AMP levels. This activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . The compound also affects various molecular targets and pathways, including the inhibition of gluconeogenesis and the enhancement of glucose uptake in peripheral tissues .
Comparison with Similar Compounds
Metformin: Another biguanide derivative with antihyperglycemic activity.
Phenformin: A biguanide derivative with similar effects but higher risk of lactic acidosis.
Uniqueness: Benfosformin is unique due to its phosphorylated structure, which enhances its bioavailability and efficacy compared to other biguanide derivatives . Unlike Metformin, this compound has a higher risk of lactic acidosis, which limits its use to research settings .
Properties
CAS No. |
52658-53-4 |
---|---|
Molecular Formula |
C9H14N5Na2O4P |
Molecular Weight |
333.19 g/mol |
IUPAC Name |
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate |
InChI |
InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2 |
InChI Key |
HFSIAOCWRILWLY-UHFFFAOYSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] |
SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |
Appearance |
Solid powder |
52658-53-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.